![molecular formula C12H12O B057854 2-Cyclohexen-1-one, 3-phenyl- CAS No. 10345-87-6](/img/structure/B57854.png)
2-Cyclohexen-1-one, 3-phenyl-
Overview
Description
2-Cyclohexen-1-one, 3-phenyl-, also known as 2-Cyclohexen-1-one, 3-phenyl-, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyclohexen-1-one, 3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that the compound has a cyclohexenone ring, which could potentially interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (17223 g/mol) and physical properties, such as its melting point (62-65°C), suggest that it could have reasonable bioavailability .
Biological Activity
2-Cyclohexen-1-one, 3-phenyl-, also known as 3-phenylcyclohex-2-en-1-one, is a compound with the molecular formula and a molecular weight of approximately 172.22 g/mol. This compound has attracted attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The structure of 2-Cyclohexen-1-one, 3-phenyl- features a cyclohexenone ring that is believed to interact with various biological targets. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 172.22 g/mol |
Melting Point | 62-65°C |
CAS Registry Number | 10345-87-6 |
GHS Hazard Classification | Irritant |
Antimicrobial Activity
Research has demonstrated that 2-Cyclohexen-1-one, 3-phenyl- exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ethyl acetate extract showed a maximum zone of inhibition of 26 mm against S. aureus , indicating strong antibacterial activity .
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests further confirmed its efficacy, showing substantial inhibition of mycelial growth in fungi such as Colletotrichum musae , with up to 82% inhibition recorded .
Anticancer Potential
The compound has been submitted for evaluation by the National Cancer Institute (NCI), suggesting its potential as an anticancer agent. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways.
The biological activity of 2-Cyclohexen-1-one, 3-phenyl- can be attributed to its ability to undergo photochemical transformations and interact with biological macromolecules. Notably, it can participate in [2+2] photocycloaddition reactions that may alter its reactivity and biological interactions. This transformation can lead to the formation of biologically active dimers and derivatives that may possess enhanced activity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various extracts from plants containing cyclohexenones demonstrated that the ethyl acetate extract of certain plants showed significant antibacterial activity against multiple pathogens. The extracts were tested using agar diffusion methods, revealing substantial zones of inhibition .
- Pharmacokinetic Studies : Pharmacokinetic evaluations suggest that due to its molecular weight and physical properties, 2-Cyclohexen-1-one, 3-phenyl- may exhibit reasonable bioavailability, making it a candidate for further pharmacological studies.
Scientific Research Applications
Pharmaceutical Applications
2-Cyclohexen-1-one, 3-phenyl- serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notable applications include:
- Synthesis of Niacin Receptor Agonists : It is used to prepare compounds targeting niacin receptors for treating dyslipidemia, a condition characterized by abnormal lipid levels in the blood .
- Production of Antihypercholesteremic Agents : This compound is involved in the synthesis of agents that help manage cholesterol levels .
- Immunostimulants : It has potential applications in producing biologically active immunostimulating agents, which may serve as antitumorigenic therapeutic agents .
Agricultural Applications
The compound is also utilized in agriculture:
- Fungicides and Herbicides : 2-Cyclohexen-1-one, 3-phenyl- is used in the manufacture of fungicides and herbicides, contributing to crop protection and yield improvement .
Analytical Chemistry Applications
In the field of analytical chemistry, this compound is significant for its utility in separation techniques:
- HPLC Applications : It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns. The mobile phase typically consists of acetonitrile and water, allowing for effective separation and analysis of compounds .
Case Study 1: Synthesis of Antihypercholesteremic Agents
Research conducted by Hoffmann-LaRoche demonstrated the utility of 2-Cyclohexen-1-one, 3-phenyl- in synthesizing antihypercholesteremic agents. The study highlighted its role in producing derivatives that effectively manage cholesterol levels in clinical settings.
Case Study 2: Immunostimulant Development
A study focused on the synthesis of immunostimulants utilizing this compound revealed its potential as a precursor for developing therapeutic agents aimed at enhancing immune responses against tumors. This research underscores the compound's versatility in pharmaceutical applications.
Summary Table of Applications
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Niacin receptor agonists, antihypercholesteremic agents, immunostimulants |
Agriculture | Fungicides, herbicides |
Analytical Chemistry | HPLC analysis and separation techniques |
Properties
IUPAC Name |
3-phenylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIELDZAPFMXAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065044 | |
Record name | 2-Cyclohexen-1-one, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10345-87-6 | |
Record name | 3-Phenyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10345-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-one, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-2-cyclohexenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexen-1-one, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexen-1-one, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-2-cyclohexenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRW3EDX5ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic reactions of 3-Phenylcyclohex-2-en-1-one?
A1: 3-Phenylcyclohex-2-en-1-one is known to undergo various reactions, with photochemical transformations being particularly prominent. One significant reaction is the [2+2] photocycloaddition. For instance, irradiating 3-Phenylcyclohex-2-en-1-one leads to the formation of a single photodimer, identified as the cis–anti–cis head-to-head cyclobutane derivative. [] This dimerization can be influenced by the presence of substituents. For example, 6-alkenyl-3-phenylcyclohex-2-en-ones exhibit different regioselectivities in their [2+2] photocycloaddition reactions, forming either "parallel" or "crossed" cycloaddition products depending on the alkenyl chain length. [] Furthermore, 3-phenylcyclohex-2-en-1-one can participate in photoadditions with amines, demonstrating regioselective carbon-carbon bond formation at the α-position to electron-withdrawing groups like trifluoromethyl. []
Q2: How does the structure of 3-Phenylcyclohex-2-en-1-one influence its reactivity?
A2: The presence of the enone moiety in 3-Phenylcyclohex-2-en-1-one significantly influences its reactivity. This unsaturated system can readily form a triplet excited state upon irradiation, making it susceptible to reactions like [2+2] photocycloadditions and photoadditions. [, , ] The phenyl group at the 3-position can impact the conformation of the molecule, which in turn influences the regioselectivity of the reactions. []
Q3: Are there any spectroscopic data available for 3-Phenylcyclohex-2-en-1-one and its derivatives?
A3: Yes, 13C NMR spectroscopy has been used to analyze 3-Phenylcyclohex-2-en-1-one and related compounds. Researchers have studied the 13C NMR spectra of polymer-bound 3-phenyl-2-cyclohexen-1-one derivatives, providing insights into their structure and behavior when attached to solid supports. []
Q4: What are the potential applications of 3-Phenylcyclohex-2-en-1-one?
A4: While specific applications are not extensively detailed in the provided research, 3-Phenylcyclohex-2-en-1-one shows potential in several areas. Its use in perfume compositions is mentioned. [] The controlled photochemical reactions, particularly the [2+2] cycloadditions, highlight its potential as a building block for synthesizing complex molecules, including those with potential biological activity. []
Q5: How can the reactivity of 3-Phenylcyclohex-2-en-1-one be studied in more detail?
A5: Time-resolved infrared (TRIR) spectroscopy is a valuable tool for investigating the reactivity of 3-Phenylcyclohex-2-en-1-one. This technique allows researchers to observe the short-lived triplet excited states formed upon irradiation and study their interactions with other molecules, such as alkenes. [] This can provide crucial information about the reaction mechanisms and kinetics involved in the photochemical transformations of this compound.
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